Lipophilicity Shift: N-Allyl vs. N-Propyl Derivative
The N-allyl substituted compound exhibits lower calculated lipophilicity compared to its saturated N-propyl analog. This difference in logP can significantly impact solubility, membrane permeability, and non-specific protein binding profiles, directly influencing performance solubility and off-target promiscuity in cell-based assays .
| Evidence Dimension | Calculated Octanol–Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.9 (estimated using ACD/Labs Percepta) |
| Comparator Or Baseline | N-Propyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide (CAS 606132-72-3): cLogP = 4.2 (estimated using ACD/Labs Percepta) |
| Quantified Difference | ΔcLogP = -0.3 (N-allyl is more hydrophilic) |
| Conditions | In silico prediction using identical algorithm and parameter set for both compounds |
Why This Matters
This lipophilicity shift predicts a solubility advantage and potentially lower off-target binding for the N-allyl derivative, making it a more suitable probe for cellular assays requiring higher aqueous concentrations.
